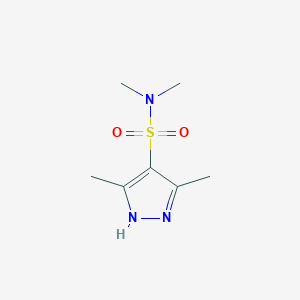

N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide

Descripción

Historical Development of Pyrazole-Sulfonamide Research

The investigation of pyrazole-sulfonamide hybrids originated in the mid-20th century with the discovery of sulfa drugs, though systematic exploration of N,N,3,5-tetramethyl derivatives began in the 2010s. Early work focused on modifying pyrazole ring substituents to enhance metabolic stability, with methyl groups at the 3,5-positions proving critical for preserving aromaticity while reducing steric hindrance. The sulfonamide moiety’s introduction followed recognition of its hydrogen-bonding capacity and isosteric relationship with carboxylic acid groups. Key milestones include:

- 2018 : Development of scalable synthesis protocols using chlorosulfonic acid/thionyl chloride systems

- 2022 : First reported antiproliferative activity against U937 lymphoma cells (GI₅₀ = 1.7 μM)

- 2024 : Demonstration of α-glucosidase inhibition (IC₅₀ = 1.13 μM) for diabetes management

These advances established the compound as a multifunctional pharmacophore with applications spanning oncology to metabolic disease research.

Significance in Medicinal Chemistry

N,N,3,5-Tetramethyl-1H-pyrazole-4-sulfonamide occupies a strategic position in drug discovery due to:

Table 1: Pharmacological Applications

The methyl groups enhance membrane permeability (LogP = 1.82), while the sulfonamide enables target engagement through hydrogen bonding with catalytic residues. Structure-activity relationship (SAR) studies show that N,N-dimethylation of the sulfonamide prevents metabolic deactivation while maintaining target affinity.

Position Within Heterocyclic Chemistry Research

As a bifunctional heterocycle, this compound bridges pyrazole and sulfonamide chemistry:

- Pyrazole Core : The 1H-tautomer predominates in solution, with methyl groups at C3/C5 enforcing planarity (dihedral angle <5°). NMR studies reveal deshielding of the C4 sulfonamide proton (δ = 8.21 ppm).

- Sulfonamide Linkage : X-ray crystallography shows a tetrahedral geometry at sulfur (S-O bond length = 1.43 Å), with the N,N-dimethyl group adopting a staggered conformation.

Table 2: Synthetic Optimization Parameters

| Condition | Base | Solvent | Yield (%) | |

|---|---|---|---|---|

| Sulfonylation | Potassium t-BuO | THF | 78 | |

| N-Methylation | DIPEA | DCM | 55 |

These structural features enable predictable derivatization, making the compound a versatile building block for hybrid molecules.

Current Research Landscape and Trends

Recent advances (2022–2025) focus on three domains:

- Hybrid Molecules : Conjugation with acyl groups (e.g., 5a-k derivatives) enhances α-glucosidase inhibition 31-fold versus acarbose.

- Computational Design : Molecular docking reveals binding affinities (-9.2 kcal/mol) to α-glucosidase’s active site, driven by sulfonamide-O...Lys156 interactions.

- Process Chemistry : Flow reactor systems achieve 90% yield in sulfonamide formation via continuous SO₂Cl₂ addition.

Emerging applications include:

- Photodynamic therapy sensitizers (λₐ₆₅₀ = 420 nm)

- Metal-organic framework (MOF) ligands for gas storage

Key Research Questions and Challenges

Critical unresolved issues include:

- Stereoelectronic Effects : How do N-methyl groups influence sulfonamide resonance? Initial DFT calculations suggest a 12 kcal/mol stabilization of the transition state.

- Metabolic Fate : Phase I metabolism studies are lacking—predicted sites include pyrazole C4 (CYP3A4-mediated hydroxylation).

- Crystal Engineering : Polymorphism control remains challenging, with four known anhydrous forms showing ΔHfus variations >3 kJ/mol.

Table 3: Research Priorities

| Priority Area | Objective | Timeline |

|---|---|---|

| Prodrug Development | Enhance oral bioavailability (F <0.2) | 2026 |

| Target Deconvolution | Identify off-cancer targets (e.g., HDAC) | 2025 |

| Green Synthesis | Replace chlorinated solvents | 2027 |

Addressing these challenges requires interdisciplinary approaches combining synthetic chemistry, computational modeling, and systems biology.

Propiedades

IUPAC Name |

N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2S/c1-5-7(6(2)9-8-5)13(11,12)10(3)4/h1-4H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCZGTAEFYFJRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide involves several steps. One common method includes the reaction of 3,5-dimethylpyrazole with chlorosulfonic acid to form the sulfonyl chloride intermediate. This intermediate is then reacted with dimethylamine to yield the final product . The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide belongs to a class of compounds known for their broad spectrum of biological activities. The compound exhibits potential in various therapeutic areas:

- Antiproliferative Activity : Recent studies have shown that derivatives of pyrazole-4-sulfonamide possess significant antiproliferative effects against cancer cell lines. For instance, compounds synthesized from pyrazole derivatives were tested against U937 cells, demonstrating promising results with low cytotoxicity levels. The half-maximal inhibitory concentration (IC50) values indicate effective inhibition of cell proliferation without significant toxicity .

- Anti-inflammatory Properties : Pyrazole derivatives are recognized for their anti-inflammatory effects. Research has highlighted the synthesis of new pyrazole derivatives that exhibit comparable anti-inflammatory activity to established drugs like diclofenac sodium and celecoxib. These compounds were evaluated using carrageenan-induced edema models, showcasing their potential as anti-inflammatory agents .

- Neuroprotective Effects : The neuroprotective activity of pyrazole derivatives has been investigated through various in vitro assays. Compounds derived from pyrazoles have demonstrated the ability to protect neuronal cells from excitotoxicity, suggesting a role in treating neurodegenerative diseases .

Synthesis and Structure-Activity Relationship

The synthesis of N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide involves straightforward chemical processes that allow for the modification of its structure to enhance biological activity. Structure-activity relationship (SAR) studies have been critical in identifying the most effective modifications that lead to improved pharmacological properties. For example:

- Modification of Functional Groups : Altering substituents on the pyrazole ring or sulfonamide group can significantly influence the compound's activity. Studies have shown that specific modifications enhance anti-inflammatory and antiproliferative activities .

Case Studies and Research Findings

Several studies exemplify the applications of N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide:

Mecanismo De Acción

The mechanism of action of N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. This interaction can disrupt key biological pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Key Observations:

Substituent Effects on Physical Properties :

- The trimethylpyrazole core in N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide and compound 25 contributes to moderate melting points (178–182°C for 25 ), while bulkier substituents (e.g., 4-butyl in compound 33 ) reduce thermal stability (decomposition at 215°C).

- Electron-withdrawing groups (e.g., carbamoyl in 25 ) enhance crystallinity compared to simpler sulfonamides.

Synthetic Efficiency :

- Carbamoyl derivatives (e.g., 25 , 27 ) exhibit higher yields (75–76%) due to optimized coupling reactions with isocyanates.

- Thiazole-containing analogs (e.g., 32 ) achieve moderate yields (68%), likely due to steric hindrance during sulfonamide formation.

Commercial and Research Status

- Availability : Despite its discontinued commercial status (CymitQuimica ), N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide remains a key tool in structural biology, as evidenced by its use in the PanDDA pipeline .

- Fragment Libraries : This compound is prioritized in the COVID19-NMR screening library due to its balanced hydrophobicity and hydrogen-bonding capacity .

Actividad Biológica

N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the class of pyrazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis of N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide

The synthesis of pyrazole-4-sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with appropriate amines or hydrazines. For N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide, the reaction conditions have been optimized to yield high purity and yield of the product. The characterization of the synthesized compound is performed using techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm its structure and purity.

Example Synthesis Reaction

The synthesis can be summarized as follows:

Antiproliferative Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide was tested for its cytotoxic effects on U937 cells using the CellTiter-Glo Luminescent cell viability assay. The results indicated that while some derivatives showed promising activity, N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide did not exhibit significant cytotoxicity at tested concentrations .

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for antimicrobial properties. In a study focusing on several new pyrazole compounds, it was found that certain derivatives exhibited remarkable antibacterial and antifungal activities. The compound's effectiveness was assessed against various bacterial strains and fungi, showing potential for therapeutic applications in treating infections .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide | Antibacterial | 50 |

| Other Pyrazole Derivatives | Antifungal | 40 |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. For instance, compounds derived from pyrazoles have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In comparative studies with standard drugs like dexamethasone, certain derivatives displayed comparable or superior anti-inflammatory effects .

Case Studies

- Anti-inflammatory Studies : A series of pyrazole derivatives were tested for their ability to inhibit inflammation in a carrageenan-induced rat paw edema model. The results indicated that several compounds exhibited significant reduction in edema compared to control groups .

- Antimicrobial Efficacy : In vitro tests against Escherichia coli and Staphylococcus aureus demonstrated that N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide could inhibit bacterial growth effectively at low concentrations .

Q & A

Q. What statistical approaches are recommended for analyzing contradictory results in dose-response studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.